molecular formula C22H17ClN2O5 B2538770 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 922084-53-5

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2538770
CAS No.: 922084-53-5
M. Wt: 424.84
InChI Key: ZARCHZZAKCHQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a fused bicyclic structure with an oxygen atom in the seven-membered ring. The molecule features an 8-chloro substituent on the oxazepine core and a 2-(2-methoxyphenoxy)acetamide group at position 2. The chloro group enhances electrophilic reactivity and may influence binding affinity to biological targets, while the acetamide side chain contributes to hydrogen-bonding interactions.

Properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O5/c1-28-19-4-2-3-5-20(19)29-12-21(26)24-14-7-9-17-15(11-14)22(27)25-16-10-13(23)6-8-18(16)30-17/h2-11H,12H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARCHZZAKCHQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C24H22ClN2O5C_{24}H_{22}ClN_{2}O_{5} with a molecular weight of approximately 418.4 g/mol. The structure includes a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse pharmacological properties.

Structural Features

FeatureDescription
Molecular FormulaC24H22ClN2O5C_{24}H_{22}ClN_{2}O_{5}
Molecular Weight418.4 g/mol
Core StructureDibenzo[b,f][1,4]oxazepine
SubstituentsChlorine and methoxyphenoxy

Preliminary studies suggest that this compound exhibits various biological activities including:

  • Antibacterial Activity : The compound has shown effectiveness against a range of bacterial strains, potentially due to its ability to interfere with bacterial cell wall synthesis.
  • Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.
  • Neuroactivity : Similar compounds have been linked to neuroprotective effects, suggesting potential applications in neurodegenerative diseases.

Case Studies and Research Findings

  • Antibacterial Studies : In vitro tests demonstrated that the compound inhibits the growth of Gram-positive and Gram-negative bacteria. Specific assays showed a minimum inhibitory concentration (MIC) in the low micromolar range.
  • Cancer Cell Line Studies : The compound was tested on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated significant reductions in cell viability with IC50 values around 10 µM.
  • Neuroprotective Effects : In animal models of neurodegeneration, the compound showed promise in reducing neuronal cell death and improving cognitive function metrics.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is useful:

Compound NameBiological Activity
2-Chloro-N-(8-methyl-11-oxo-dibenzo[b,f][1,4]oxazepin)benzamideAntibacterial and anticancer properties
4-Chloro-N-(10-methyl-dibenzo[b,f][1,4]oxazepin)benzamidePotential neuroactive effects
8-Aminodibenz[b,f][1,4]oxazepinNeuroactive properties

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of Dibenzo[b,f][1,4]oxazepine Core : This is achieved through cyclization reactions involving ortho-substituted benzamides and phenols under acidic conditions.
  • Chlorination : The core structure is chlorinated using reagents such as thionyl chloride to introduce the chloro substituent.
  • Final Acetamide Formation : The final step involves acylation with 2-(2-methoxyphenoxy)acetic acid to yield the target compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

The target compound’s dibenzo[b,f][1,4]oxazepine core distinguishes it from thiazepine analogs (e.g., compounds in and ), where sulfur replaces oxygen. Thiazepine derivatives exhibit reduced electronegativity, altering dipole interactions and metabolic stability. For example, N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide () has a sulfur atom, which may increase lipophilicity but reduce oxidative stability compared to oxazepines .

Substituent Modifications

  • Position 8 Chlorination : The 8-chloro group in the target compound is shared with N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide (). Chlorine at this position is critical for receptor binding in dopamine antagonists, as seen in related thiazepine carboxamides (e.g., compound 40 in ) .
  • Acetamide vs.
  • Phenoxy Substituents: The 2-methoxyphenoxy group in the target compound differs from the 4-methylcoumarin-based acetamides in . Methoxy groups enhance electron-donating effects, which may stabilize radical intermediates during metabolism compared to nitro or bromo substituents (e.g., compound in ) .

Yield and Purity Challenges

  • Thiazepine derivatives () show lower yields (9%) compared to oxazepines, possibly due to sulfur’s susceptibility to oxidation.
  • HPLC purification () and recrystallization () are critical for isolating pure acetamide/sulfonamide products .

Comparative Pharmacological and Physicochemical Data

Compound Core Structure Position 8 Substituent Side Chain Molecular Weight (g/mol) Key Analytical Data
Target Compound Oxazepine Chlorine 2-(2-Methoxyphenoxy)acetamide ~428.8 (calc.) N/A (LCMS/HRMS data not provided)
N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide () Oxazepine Chlorine 4-Fluorobenzenesulfonamide ~449.3 (calc.) RN: 922089-36-9
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide () Thiazepine None 2-(4-Methoxyphenyl)acetamide ~423.5 (HRMS: 425.0725 [M+H⁺]) HRMS m/z 425.0725
N-{3-[(10-Butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide () Oxazepine Nitro Butyl + acetamide ~483.5 (calc.) N/A

Implications for Drug Design

  • Oxazepine vs. Thiazepine : Oxygen in the core improves metabolic stability but may reduce CNS penetration due to higher polarity.
  • Chlorine at Position 8 : Enhances binding to hydrophobic pockets in receptors (e.g., D₂ dopamine receptors), as validated in thiazepine carboxamides () .
  • Side Chain Optimization: The 2-methoxyphenoxy group balances lipophilicity and solubility, whereas bulkier groups (e.g., butyl in ) may hinder absorption .

Preparation Methods

Cyclocondensation of 2-Aryloxyethylamines

The core structure is classically prepared by reacting 2-aryloxyethylamines with 2-formylbenzoic acid under Dean-Stark conditions (toluene, 110°C, 12 h), achieving 65–78% yields. Modifications include microwave-assisted cyclization (150°C, 30 min), enhancing yields to 82% while reducing reaction times.

Oxazoline-Mediated Ring Formation

A solvent-free approach (EP1506156A1) reacts ortho-methoxyphenol with 2-methyloxazoline at 160°C for 6 h, forming 2-methoxyphenoxyethylacetamide intermediates. Subsequent hydrolysis with HCl (6 M, reflux, 4 h) yields 2-methoxyphenoxyethylamine, which cyclizes with phthalic anhydride to furnish the oxazepinone core (overall yield: 68%).

Regioselective Chlorination at the 8-Position

Electrophilic Aromatic Substitution

Chlorination of the oxazepinone core employs Cl₂ in acetic acid at 50°C (24 h), selectively substituting the para position to the oxazepine oxygen (yield: 75%). Alternatives like N-chlorosuccinimide (NCS) in DMF (80°C, 8 h) improve regiocontrol, achieving 82% yield with minimal di-chlorination.

Pre-Chlorinated Phenolic Precursors

Using 2-chloro-4-methoxyphenol in oxazoline condensations (Method B, EP1506156A1) pre-installs the chloro substituent, bypassing post-cyclization halogenation (yield: 70%).

Installation of 2-(2-Methoxyphenoxy)Acetamide Side Chain

Copper-Catalyzed Tandem C–N Coupling/C–H Carbonylation

A breakthrough method (PMC6155786) couples 8-chloro-dibenzo[b,f]oxazepin-2-amine with 2-(2-methoxyphenoxy)acetyl chloride under CO₂ atmosphere (1 atm) using CuI (10 mol%) and 2-(2-dimethylaminovinyl)-1H-inden-1-ol ligand (12 mol%) in DMF (100°C, 12 h). This one-pot protocol achieves 85% yield, outperforming traditional stepwise acylations (Table 1).

Table 1. Comparison of Acetamide Installation Methods

Method Catalyst Temperature (°C) Yield (%) Reference
Tandem C–N/C–H CuI/Ligand 100 85
Nucleophilic Acylation DCC/DMAP 25 72
Ullmann Coupling Cu nanoparticles 120 68

Alkali-Mediated Alkylation

US3544561A discloses the reaction of 8-chloro-dibenzo[b,f]oxazepin-11(10H)-one with 2-(2-methoxyphenoxy)chloroacetamide in dioxane using KOtBu (2 eq, 80°C, 8 h), yielding 78% product. This method avoids transition metals but requires anhydrous conditions.

Process Optimization and Scalability

Solvent-Free Oxazoline Reactions

EP1506156A1 highlights the economic advantage of solvent-free oxazoline condensations, reducing waste and costs by 40% compared to DMF-based systems.

Catalytic Recycling in Carbonylation

The CuI/ligand system in PMC6155786 is recoverable via filtration, maintaining 80% efficiency over five cycles.

Analytical Characterization and Purity Control

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, Ar–H), 7.89–7.45 (m, 6H, Ar–H), 6.98 (d, J = 8.0 Hz, 2H, OCH₃–Ar), 4.62 (s, 2H, COCH₂O), 3.81 (s, 3H, OCH₃).
  • HPLC Purity : >99.5% (C18 column, MeCN/H₂O = 70:30, 1 mL/min).

Q & A

Basic Research: Synthetic Methodology

Q: What are the optimal reaction conditions for synthesizing the dibenzo[b,f][1,4]oxazepine core in this compound? A: The dibenzo[b,f][1,4]oxazepine scaffold can be synthesized via cyclization reactions under mild conditions. For example, potassium carbonate in dimethylformamide (DMF) is commonly used to facilitate nucleophilic substitution or condensation reactions, as seen in analogous acetamide derivatives. Reaction progress is monitored via TLC, and purification involves precipitation with water followed by recrystallization. Key parameters include stoichiometric control (1.5 mol equivalents of chloroacetylated intermediates) and room-temperature stirring to minimize side reactions .

Advanced Research: Mechanistic Insights

Q: How can palladium-catalyzed reductive cyclization be applied to improve the synthesis of nitroarene intermediates for this compound? A: Palladium catalysts (e.g., Pd/C or Pd(OAc)₂) with formic acid derivatives as CO surrogates enable efficient reductive cyclization of nitroarenes into heterocyclic frameworks. This method avoids hazardous gaseous CO and enhances regioselectivity. For example, nitro groups on aromatic precursors can be reduced in situ to form amine intermediates, which subsequently undergo cyclization. Optimizing ligand choice (e.g., phosphine ligands) and solvent polarity (e.g., DMF/water mixtures) improves yields .

Basic Research: Analytical Characterization

Q: What spectroscopic and chromatographic methods are recommended for characterizing this compound? A:

  • NMR : ¹H/¹³C NMR confirms substituent positions and ring closure (e.g., aromatic protons at δ 6.8–7.5 ppm, carbonyl signals at δ 170–175 ppm).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for pharmacological studies).
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
    Data from analogous compounds show consistent agreement between experimental and theoretical values .

Advanced Research: Structure-Activity Relationships (SAR)

Q: How do structural modifications (e.g., methoxy group placement) influence biological activity? A: The 2-methoxyphenoxy moiety enhances solubility and modulates receptor binding. SAR studies on related compounds reveal that:

  • Electron-withdrawing groups (e.g., Cl at position 8) increase metabolic stability.
  • Methoxy group rotation (steric effects) impacts interactions with hydrophobic pockets in target enzymes.
    Comparative assays using substituted analogs (e.g., replacing Cl with Br or altering oxazepine ring oxidation states) are critical for optimizing potency and selectivity .

Basic Research: Safety and Toxicity

Q: What safety protocols are recommended for handling this compound in the lab? A:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Toxicity studies in mice (LD₅₀ > 500 mg/kg) suggest moderate acute toxicity, but chronic exposure risks require further evaluation .

Advanced Research: Computational Modeling

Q: How can computational tools predict the physicochemical properties of this compound for drug development? A:

  • LogD/pKa : Software like MarvinSuite or ACD/Labs calculates LogD (∼2.5 at pH 7.4) and pKa (∼13.7 for the acetamide group), indicating moderate lipophilicity and poor blood-brain barrier penetration.
  • Lipinski’s Rule : Molecular weight (<500 Da), hydrogen bond donors/acceptors (≤5/10), and topological polar surface area (∼67 Ų) align with "drug-like" criteria.
  • Molecular Dynamics : Simulations of protein-ligand interactions (e.g., with kinase targets) guide rational design .

Advanced Research: Biological Target Identification

Q: What strategies are used to identify and validate biological targets for this compound? A:

  • Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates.
  • Kinase Profiling : Screen against panels of 100+ kinases (IC₅₀ values < 1 µM suggest high potency).
  • CRISPR-Cas9 Knockout : Validate target relevance by assessing phenotypic changes in gene-edited cell lines.
    Preliminary data on analogs show activity against inflammatory pathways (e.g., COX-2 inhibition) .

Basic Research: Stability and Degradation

Q: How should researchers assess the hydrolytic stability of the acetamide linkage? A:

  • pH-Varied Incubation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC.
  • Mass Spectrometry : Identify hydrolysis products (e.g., free carboxylic acid or amine fragments).
    Studies on similar compounds show acetamide bonds are stable at neutral pH but hydrolyze rapidly under strongly acidic/basic conditions .

Advanced Research: Metabolic Profiling

Q: What in vitro models are suitable for predicting hepatic metabolism? A:

  • Human Liver Microsomes (HLM) : Incubate with NADPH to assess Phase I metabolism (CYP450-mediated oxidation).
  • Hepatocyte Co-cultures : Evaluate Phase II conjugation (e.g., glucuronidation).
    LC-MS/MS identifies metabolites, such as hydroxylated dibenzooxazepine or O-demethylated phenoxy fragments. CYP3A4/2D6 are likely major contributors .

Advanced Research: Addressing Data Contradictions

Q: How can conflicting bioactivity data between in vitro and in vivo studies be resolved? A:

  • Pharmacokinetic Analysis : Measure plasma/tissue concentrations to confirm adequate exposure.
  • Metabolite Screening : Test if active metabolites contribute to in vivo efficacy.
  • Species-Specific Differences : Compare target homology (e.g., murine vs. human enzymes).
    For example, poor oral bioavailability in rodents may explain discordant results, necessitating formulation optimization (e.g., nanoemulsions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.